molecular formula C9H6Br2N2O2 B1405526 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1427460-90-9

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1405526
CAS RN: 1427460-90-9
M. Wt: 333.96 g/mol
InChI Key: AGSFTASOGGIOTQ-UHFFFAOYSA-N
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Description

“6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Medicinal Chemistry: Drug Development

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are often used in the synthesis of pharmaceuticals due to their structural characteristics that can interact with various biological targets .

Material Science: Structural Applications

The structural character of imidazo[1,2-a]pyridines also makes them useful in material science. They can be incorporated into materials to enhance properties such as stability and reactivity .

Anti-Tuberculosis (TB) Treatment

Some derivatives of imidazo[1,2-a]pyridines have shown promising results in treating tuberculosis (TB). For example, certain analogues have demonstrated significant reduction in bacterial load in acute TB mouse models .

Synthesis and Halogenation

Imidazo[1,2-a]pyridines are used in various synthesis and halogenation reactions due to their reactivity. This allows for the creation of a wide range of compounds with potential applications in different research fields .

Future Directions

The future directions for the study of “6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid” and similar compounds lie in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O2/c1-4-5(10)2-6(11)8-12-7(9(14)15)3-13(4)8/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSFTASOGGIOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=NC(=CN12)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186169
Record name 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1427460-90-9
Record name 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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